5-Bromo-2-methoxymethoxyphenol

Protecting group chemistry Orthogonal deprotection Multi-step organic synthesis

5-Bromo-2-methoxymethoxyphenol is a chemoselectively protected synthetic intermediate featuring a free 1-position hydroxyl and a 2-position methoxymethyl (MOM) ether. The MOM group is stable to Pd-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig) and basic conditions, yet cleaves under mild acids (ZnBr₂/n-PrSH) without affecting silyl, benzyl, or methyl ethers. This orthogonal protection profile is critical for multi-step syntheses requiring sequential phenol unmasking, an advantage the permanently alkylated 5-bromo-2-methoxyphenol cannot provide. Used in PCT-patented PDE4 inhibitor synthesis (US 8,450,319 B2), this building block ensures regioselective alkylation and coupling fidelity. Available in high purity to ensure stoichiometric bromine loading for reliable cross-coupling outcomes.

Molecular Formula C8H9BrO3
Molecular Weight 233.06 g/mol
CAS No. 148872-86-0
Cat. No. B1465983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxymethoxyphenol
CAS148872-86-0
Molecular FormulaC8H9BrO3
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=C(C=C1)Br)O
InChIInChI=1S/C8H9BrO3/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4,10H,5H2,1H3
InChIKeyBDUUEBKYZSQJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxymethoxyphenol (CAS 148872-86-0): A Chemoselectively Addressable Bromophenol Building Block


5-Bromo-2-methoxymethoxyphenol (CAS 148872-86-0) is a brominated phenolic compound characterized by a bromine atom at the 5-position and a methoxymethyl (MOM) ether protecting group at the 2-position of the phenolic ring, with a free phenolic hydroxyl at the 1-position [1]. The molecular formula is C₈H₉BrO₃, with a molecular weight of 233.06 g/mol, a computed XLogP3-AA of 2.2, and a topological polar surface area (TPSA) of 38.7 Ų [1]. This compound functions primarily as a regioselectively protected, orthogonally addressable synthetic intermediate, wherein the MOM group imparts both stability to basic conditions and susceptibility to mild acidic cleavage, distinguishing it from permanently alkylated analogs such as 5-bromo-2-methoxyphenol (CAS 37942-01-1) [2].

5-Bromo-2-methoxymethoxyphenol: Why Unprotected or Permanently Masked Analogs Cannot Simply Replace It


The presence of the methoxymethyl (MOM) protecting group at the 2-position creates a chemoselective profile fundamentally different from that of the demethylated analog 5-bromo-2-methoxyphenol (CAS 37942-01-1) or the fully unprotected 5-bromocatechol [1]. Methyl ethers require strong Lewis acids (e.g., BBr₃, AlCl₃) for cleavage, conditions incompatible with many functional groups encountered in multi-step synthesis, whereas the MOM ether is cleavable under mild acidic conditions (e.g., ZnBr₂/n-PrSH, silica-supported NaHSO₄) with retention of orthogonal protecting group integrity [1]. Substitution with a free phenolic form at the 2-position introduces undesirable nucleophilic reactivity, altering regioselectivity in subsequent transformations such as metalation, halogen exchange, and cross-coupling [2]. Consequently, procurement of the correctly protected building block is critical for synthetic routes where orthogonal deprotection and positional selectivity are required.

5-Bromo-2-methoxymethoxyphenol: Quantitative Differentiation Evidence Versus Closest Analogs


Orthogonal Deprotection Selectivity: MOM vs. Methyl Ether Cleavage Conditions

The MOM group of 5-Bromo-2-methoxymethoxyphenol can be selectively cleaved under conditions that leave methyl ethers intact. Catalytic ZnBr₂ (10 mol%) with n-PrSH in CH₂Cl₂ at room temperature removes phenolic MOM ethers with >90% conversion within 30 min, whereas methyl ethers show <5% cleavage under identical conditions [1]. By contrast, deprotection of 5-bromo-2-methoxyphenol (CAS 37942-01-1) requires BBr₃ (≥3 equiv.) at −78 °C to room temperature or refluxing HI (57% aq.), conditions that simultaneously cleave esters, silyl ethers, and acetals [REFS-1, REFS-2].

Protecting group chemistry Orthogonal deprotection Multi-step organic synthesis

Lipophilicity Differential: MOM Ether Increases LogP Compared to Free Phenol or Methyl Ether Analogs

5-Bromo-2-methoxymethoxyphenol has a computed XLogP3-AA of 2.2 [1]. The methyl ether analog 5-bromo-2-methoxyphenol (CAS 37942-01-1) has a computed XLogP3 of approximately 1.8 [2], while the fully deprotected 5-bromocatechol (CAS 36196-66-0) exhibits XLogP3 ≈ 1.3 [3]. The MOM modification thus contributes an incremental ΔLogP of +0.4 over the methyl ether and +0.9 over the free catechol, reflecting greater membrane permeability potential and altered partitioning behavior in liquid-liquid extraction and chromatographic purification protocols.

Physicochemical properties Lipophilicity Drug-likeness prediction

Regioisomeric Purity Assurance: Positional Specificity of Bromine at C5 vs. C3 or C4 Regioisomers

5-Bromo-2-methoxymethoxyphenol is supplied with a certified purity of 95% (Combi-Blocks, catalog QD-8456) or 98% (Leyan, catalog 1713391) . Structurally, it is the 5-bromo regioisomer, distinguishing it from 4-Bromo-2-methoxymethoxyphenol (CAS 1589000-58-7) and 3-Bromo-2-methoxymethoxyphenol (CAS 1934452-24-0) . Regioisomeric contamination would produce constitutional isomers in downstream products, introducing stereoelectronic variation that compromises reproducibility of biological assay results and material properties. The documented purity specifications provide procurement-level quality assurance absent for less rigorously characterized regioisomer mixtures.

Regioisomer purity Cross-coupling positional control Building block quality

Storage and Handling Specification: Refrigerated Storage Requirement vs. Ambient-Stable Methyl Ether Analog

5-Bromo-2-methoxymethoxyphenol requires refrigerated storage per the manufacturer's specification (Combi-Blocks) , in contrast to 5-bromo-2-methoxyphenol (CAS 37942-01-1), which is stable under inert atmosphere at room temperature . The MOM acetal linkage is susceptible to slow hydrolysis under ambient humidity and elevated temperatures, necessitating controlled cold-chain handling to preserve chemical integrity. This differential stability has direct implications for long-term inventory management and experimental reproducibility.

Chemical stability Storage condition Supply logistics

Synthetic Yield Benchmarking: Overall Yield for MOM-Protected vs. Acetyl-Protected Route to the Core Bromophenol Scaffold

A published synthesis of the structurally related 5-bromo-2-methoxyphenol via acetylation/bromination/deacetylation from guaiacol achieved an overall yield of 64.3% over three steps [1]. In the patent literature, alternative routes employing MOM protection (as used for 5-Bromo-2-methoxymethoxyphenol in US8450319B2, Reference Example 5-b) proceed via a Baeyer-Villiger oxidation of the corresponding benzaldehyde, yielding the MOM-protected phenol in high purity suitable for subsequent alkylation without deprotection [2]. While direct yield comparison between the two sequences is confounded by differing starting materials and step counts, the MOM-based route avoids a final deprotection step and its associated mass loss, offering a potential atom-economy advantage for convergent synthetic strategies.

Synthesis efficiency Process chemistry Protecting group strategy

5-Bromo-2-methoxymethoxyphenol: Evidence-Based Application Scenarios for Procurement Decision-Making


Multi-Step Convergent Synthesis Requiring Orthogonal Phenol Deprotection

In synthetic routes where an aryl bromide must undergo metal-catalyzed cross-coupling (Suzuki, Negishi, or Buchwald-Hartwig) under basic conditions while preserving a protected phenol for subsequent selective unmasking, 5-Bromo-2-methoxymethoxyphenol provides the requisite orthogonality. The MOM group is stable to Pd(0)/Pd(II) catalysis and basic aqueous conditions, yet is cleavable with ZnBr₂/n-PrSH without affecting coexisting methyl, silyl, or benzyl ethers [1]. The methyl ether analog 5-bromo-2-methoxyphenol cannot offer this sequential deprotection capability, as methyl ether cleavage with BBr₃ would simultaneously destroy other protective groups and potentially demethylate adjacent methoxy substituents on the coupled product [1].

PDE4 Inhibitor and Pyrrolopyridazinone Medicinal Chemistry Programs

5-Bromo-2-methoxymethoxyphenol is specifically utilized as a key intermediate in the synthesis of pyrrolopyridazinone-based phosphodiesterase 4 (PDE4) inhibitors, as documented in US Patent 8,450,319 B2 [2]. The MOM-protected phenol undergoes O-alkylation with cyclobutyl bromide (K₂CO₃, DMF, 100 °C, 5 h) to install the cyclobutyl ether moiety required for PDE4 pharmacophore binding. Substitution with the unprotected or methyl-protected analog at this stage would lead to competing O-alkylation at multiple sites or failure to unmask the phenol at the appropriate synthetic stage, respectively [2].

Building Block Procurement for Biaryl Library Synthesis via Suzuki-Miyaura Coupling

The 5-position bromine serves as a competent leaving group for palladium-catalyzed cross-coupling, while the MOM-protected 2-position phenol and the free 1-position OH provide two differentially addressable handles for sequential functionalization [1]. The XLogP3 value of 2.2 [3] facilitates extraction and chromatographic purification of coupling products in organic solvent/water biphasic systems. For procurement, the documented purity of 95–98% [REFS-4, REFS-5] ensures that the bromine loading is commensurate with stoichiometric expectations in coupling reactions, minimizing yield erosion from unreactive impurities.

Development of Orthogonal Protection Protocols for Complex Natural Product Synthesis

In total synthesis campaigns where multiple phenolic hydroxyl groups must be sequentially revealed (e.g., polyketide natural products, flavonoid analogs, or lignan frameworks), 5-Bromo-2-methoxymethoxyphenol enables a protection/deprotection logic orthogonal to TBS, THP, and benzyl protecting groups [1]. The MOM group is introduced under mild conditions (MOMCl, DIPEA) and removed under ZnBr₂/n-PrSH without affecting silyl ethers or esters, a selectivity profile that the methyl ether cannot replicate. The compound's refrigerated storage requirement must be accommodated in laboratory inventory planning.

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